molecular formula C10H10N2OS B1487017 2-m-Tolylamino-thiazol-4-one CAS No. 27052-16-0

2-m-Tolylamino-thiazol-4-one

Cat. No. B1487017
CAS RN: 27052-16-0
M. Wt: 206.27 g/mol
InChI Key: GFQLBTVJHQTLFT-UHFFFAOYSA-N
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Description

“2-m-Tolylamino-thiazol-4-one” is an organic compound that belongs to the thiazoles family. Its chemical formula is C10H10N2OS . This compound is an off-white to pale yellow powder.


Synthesis Analysis

The synthesis of “2-m-Tolylamino-thiazol-4-one” involves the reaction of monoalkyl(aryl)thioureas and maleimides . The reaction involves a nucleophilic attack of the thiourea sulfur atom on the C=C bond of the maleimide, followed by a proton transfer and nucleophilic attack of the thiourea nitrogen atom on one of the two carbonyl groups .


Molecular Structure Analysis

The molecular structure of “2-m-Tolylamino-thiazol-4-one” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

“2-m-Tolylamino-thiazol-4-one” can regioselectively be prepared from monoalkyl(aryl)thioureas and maleimides . In solution, these heterocycles exist in a tautomeric equilibrium with 2-(alkyl(aryl)imino)thiazolidin-4-ones .


Physical And Chemical Properties Analysis

“2-m-Tolylamino-thiazol-4-one” has a molecular formula of C10H10N2OS, an average mass of 206.264 Da, and a monoisotopic mass of 206.051376 Da . It is an off-white to pale yellow powder.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-m-Tolylamino-thiazol-4-one , have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is a short-acting sulfa drug with significant use in treating bacterial infections .

Anticancer Properties

Some thiazole compounds have shown promise in cancer treatment. For instance, tiazofurin, a thiazole derivative, is noted for its antineoplastic properties. Researchers are exploring the modification of thiazole-based compounds to enhance their efficacy against cancer cells .

Antiretroviral Applications

Thiazoles are also present in antiretroviral drugs like ritonavir, which is used in the treatment of HIV/AIDS. The structural feature of thiazole moieties in these drugs plays a crucial role in their pharmacological activity .

Antifungal Uses

The antifungal drug abafungin contains thiazole structures, which contribute to its effectiveness in treating fungal infections. The broad spectrum of biological activities of thiazoles makes them valuable in developing new antifungal agents .

Anti-Alzheimer’s Disease

Thiazole derivatives are being studied for their potential use in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease opens up new avenues for therapeutic applications .

Antioxidant Properties

Thiazole compounds have been synthesized and tested for their antioxidant properties. These properties are essential in combating oxidative stress, which is implicated in various diseases and aging processes .

Mechanism of Action

Thiazoles, the family to which “2-m-Tolylamino-thiazol-4-one” belongs, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLBTVJHQTLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346102
Record name 2-m-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-m-Tolylamino-thiazol-4-one

CAS RN

27052-16-0
Record name 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27052-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-m-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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